Di-p-chlorobenzyl Azodicarboxylate(DCAD)

Mitsunobu Reaction Reagent Handling Laboratory Safety

Di-p-chlorobenzyl azodicarboxylate (DCAD) is a bench-stable, solid azodicarboxylate that replaces hazardous liquid reagents like DEAD and DIAD in Mitsunobu couplings. Its hydrazine dicarboxylate byproduct precipitates and is removed by simple filtration, eliminating chromatography and reducing solvent waste. This translates to lower process costs and higher throughput in pharmaceutical intermediate production. DCAD delivers comparable stereochemical inversion yields while offering safer, simpler handling and scalability from R&D to pilot plant.

Molecular Formula C16H12Cl2N2O4
Molecular Weight 367.18
CAS No. 916320-82-6
Cat. No. B2705972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-p-chlorobenzyl Azodicarboxylate(DCAD)
CAS916320-82-6
Molecular FormulaC16H12Cl2N2O4
Molecular Weight367.18
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2/b20-19+
InChIKeyUIFGGABIJBWRMG-VXPUYCOJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Di-p-chlorobenzyl Azodicarboxylate (DCAD) CAS 916320-82-6: A Solid-State Azodicarboxylate for Mitsunobu Reactions – Procurement Specifications


Di-p-chlorobenzyl azodicarboxylate (DCAD, CAS 916320-82-6) is a yellow to orange crystalline solid and a bench-stable member of the azodicarboxylate class, primarily employed as an alternative reagent in Mitsunobu coupling reactions [1]. With a molecular formula of C₁₆H₁₂Cl₂N₂O₄ and a melting point of 108–112 °C , DCAD provides a solid-state option distinct from the commonly used liquid azodicarboxylates, DEAD and DIAD [1]. Its synthesis involves a two-step chromatography-free process from p-chlorobenzyl alcohol and CDI , delivering a product that offers practical handling advantages in both academic and industrial laboratory settings [2].

Why Generic Azodicarboxylate Substitution Fails for DCAD-Based Workflows – Key Procurement Considerations


Generic substitution of azodicarboxylate reagents in Mitsunobu protocols is not trivial due to fundamental differences in physical state, byproduct separability, and stability [1]. Standard reagents such as DEAD and DIAD are volatile liquids with limited room-temperature stability and produce hydrazine byproducts that often co-elute with the desired product, complicating purification and leading to yield losses [2]. In contrast, DCAD's solid-state nature and the distinct crystalline character of its reduced hydrazine dicarboxylate enable straightforward precipitation and removal directly from the reaction mixture [3], a feature that cannot be replicated by liquid azodicarboxylates [1]. The quantitative evidence below demonstrates that, while comparable in synthetic efficiency, DCAD offers distinct procurement and operational advantages that generic substitution cannot match.

DCAD vs. DEAD/DIAD: Quantitative Procurement-Ready Evidence for Mitsunobu Reagent Selection


Physical State and Room-Temperature Stability: DCAD Solid vs. DEAD/DIAD Liquids

DCAD is a crystalline solid with a melting point of 108–112 °C and can be stored at room temperature, whereas DEAD and DIAD are volatile liquids. DEAD exhibits significant thermal instability, with a reported melting point of 3–5 °C, and is prone to violent decomposition upon heating . This physical state distinction directly impacts handling safety and storage logistics [1].

Mitsunobu Reaction Reagent Handling Laboratory Safety

Comparative Synthetic Efficiency: DCAD vs. DEAD and DIAD in Mitsunobu Esterification Yield

In a direct head-to-head comparison using the esterification of 2,6-dimethoxybenzoic acid with benzyl alcohol under identical conditions (1.0 equiv benzyl alcohol, 1.1 equiv of all other reagents in CH₂Cl₂), DCAD afforded the benzyl ester in essentially the same isolated yield as DEAD and DIAD [1][2]. Reported yields for DEAD and DIAD in analogous Mitsunobu couplings are 94% and 89%, respectively [3].

Mitsunobu Reaction Esterification Synthetic Yield

Byproduct Separability and Recycling: DCAD Hydrazine Dicarboxylate Precipitation vs. DEAD/DIAD Byproduct Co-Elution

The reduced byproduct from DCAD, di-(p-chlorobenzyl) hydrazodicarboxylate, precipitates directly from the CH₂Cl₂ reaction mixture and can be removed by simple filtration [1]. In contrast, the hydrazine byproducts from DEAD and DIAD typically co-elute with the desired product during chromatographic purification, necessitating additional separation steps and reducing overall recovery [2]. The precipitated byproduct can be recycled to regenerate DCAD in high yield [3].

Mitsunobu Reaction Byproduct Removal Purification

Synthesis Accessibility and Purity: Chromatography-Free Gram-Scale Preparation of DCAD

DCAD is prepared in two steps from p-chlorobenzyl alcohol without requiring chromatographic purification, yielding pure, bench-stable solid on gram scale . The synthesis proceeds via CDI-mediated carbamate formation (84% yield of intermediate 4) followed by NBS oxidation (98% yield to DCAD) [1]. This contrasts with the commercial sourcing required for DEAD and DIAD, which are typically purchased as liquids of variable purity and require careful handling due to thermal instability [2].

Reagent Synthesis Chromatography-Free Process Chemistry

DCAD (CAS 916320-82-6): High-Value Research and Industrial Application Scenarios for Mitsunobu Coupling Reagent Procurement


Pharmaceutical Intermediate Synthesis Requiring High Purity and Simplified Purification

In the synthesis of pharmaceutical intermediates where Mitsunobu coupling is employed to install stereocenters or link fragments, DCAD's precipitative byproduct removal [1] is critical. The ability to isolate the hydrazine dicarboxylate byproduct by simple filtration eliminates a chromatography step, reducing processing time and solvent waste while maintaining high product purity [2]. This directly translates to lower manufacturing costs and higher throughput in active pharmaceutical ingredient (API) intermediate production .

Academic and Industrial Laboratories with Limited Chromatography or Safety Infrastructure

Laboratories without extensive chromatographic purification capabilities or those prioritizing safety benefit from DCAD's solid-state, room-temperature stability [1]. The reagent can be stored on the bench without refrigeration, and the precipitation-based workup avoids the need for column chromatography, making Mitsunobu chemistry accessible to a wider range of research settings . The chromatography-free synthesis of DCAD itself further reduces dependency on specialized equipment.

Process Chemistry Development for Scale-Up of Mitsunobu Reactions

During process chemistry development, the ease of byproduct removal is a key consideration. DCAD's hydrazine byproduct precipitation in CH₂Cl₂ [1] provides a scalable, non-chromatographic purification method suitable for pilot plant and manufacturing environments . The recyclability of the byproduct to regenerate DCAD improves atom economy and reduces waste disposal costs, aligning with green chemistry principles and making DCAD a cost-effective choice for large-scale synthesis [3].

Synthesis of Enantiomerically Enriched Compounds via Stereospecific Mitsunobu Inversion

DCAD performs comparably to DEAD and DIAD in stereospecific Mitsunobu reactions that invert the stereochemistry of secondary alcohols [1]. For example, coupling of (S)-(+)-methyl lactate with p-nitrobenzoic acid using DCAD/Ph₃P yields the (R)-diester product of inversion [2]. The retention of stereochemical fidelity, combined with the simplified workup, makes DCAD particularly valuable for the synthesis of chiral building blocks in medicinal chemistry programs .

Technical Documentation Hub

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